1-(3-bromo-4-methylphenyl)cyclopropane-1-carboxylic acid
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Overview
Description
1-(3-Bromo-4-methylphenyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C11H11BrO2. It is characterized by a cyclopropane ring attached to a carboxylic acid group and a brominated methylphenyl group. This compound is typically a colorless or slightly yellow crystalline solid and is soluble in common organic solvents such as ethanol, methanol, and dichloromethane .
Preparation Methods
The synthesis of 1-(3-bromo-4-methylphenyl)cyclopropane-1-carboxylic acid can be achieved through various chemical reactions. One common method involves the reaction of brominated phenylcyclopropane with methylbenzoic acid under specific conditions. The detailed synthetic routes and reaction conditions are often proprietary and not publicly disclosed . Industrial production methods may involve large-scale chemical reactions with optimized conditions for yield and purity.
Chemical Reactions Analysis
1-(3-Bromo-4-methylphenyl)cyclopropane-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the brominated group to other functional groups such as hydrogen or alkyl groups.
Substitution: The bromine atom in the compound can be substituted with other atoms or groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Bromo-4-methylphenyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural properties.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer agents, often involves this compound.
Mechanism of Action
The mechanism by which 1-(3-bromo-4-methylphenyl)cyclopropane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The brominated phenyl group can participate in binding interactions, while the cyclopropane ring and carboxylic acid group contribute to the compound’s overall reactivity and stability. Specific pathways and molecular targets depend on the context of its application, such as enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
1-(3-Bromo-4-methylphenyl)cyclopropane-1-carboxylic acid can be compared with similar compounds such as:
1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic acid: This compound has a similar structure but with the bromine atom in a different position on the phenyl ring.
1-(3-Chloro-4-methylphenyl)cyclopropane-1-carboxylic acid: This compound has a chlorine atom instead of a bromine atom, affecting its reactivity and applications.
1-(3-Bromo-4-methylphenyl)cyclopropane-1-methanol: This compound has a hydroxyl group instead of a carboxylic acid group, leading to different chemical properties and uses.
Properties
CAS No. |
1314661-28-3 |
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Molecular Formula |
C11H11BrO2 |
Molecular Weight |
255.11 g/mol |
IUPAC Name |
1-(3-bromo-4-methylphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H11BrO2/c1-7-2-3-8(6-9(7)12)11(4-5-11)10(13)14/h2-3,6H,4-5H2,1H3,(H,13,14) |
InChI Key |
OKTGSTQCEKHALZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2(CC2)C(=O)O)Br |
Purity |
95 |
Origin of Product |
United States |
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